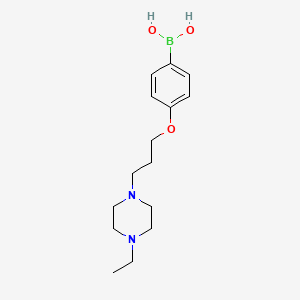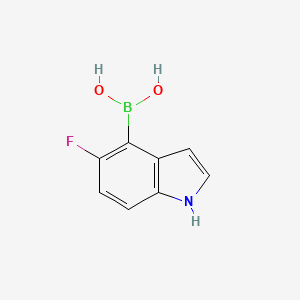
Ácido (5-fluoro-1H-indol-4-il)borónico
Descripción general
Descripción
(5-fluoro-1H-indol-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H7BFNO2 and a molecular weight of 178.96 g/mol . This compound is part of the indole family, which is known for its wide range of biological activities and applications in material chemistry . The presence of both fluorine and boronic acid groups in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: (5-fluoro-1H-indol-4-yl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is also employed in the synthesis of complex indole derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, (5-fluoro-1H-indol-4-yl)boronic acid serves as a precursor for the development of pharmaceutical compounds with anticancer, antiviral, and anti-inflammatory properties . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: The compound is used in the production of advanced materials, including polymers and sensors . Its boronic acid group allows for the formation of boronate esters, which are useful in the design of responsive materials for sensing applications .
Mecanismo De Acción
Boronic acids are a class of compounds that are widely used in organic synthesis and medicinal chemistry. They are known for their ability to form stable covalent bonds with proteins, DNA, and RNA, which makes them useful in the development of drugs and therapeutic agents .
Target of Action
Boronic acids can interact with a variety of biological targets. The specific target would depend on the structure of the boronic acid and its functional groups. In some cases, boronic acids have been shown to inhibit enzymes by binding to their active sites .
Mode of Action
Boronic acids can form reversible covalent bonds with proteins, DNA, and RNA. This is due to the ability of boron to coordinate with the oxygen atoms in these biomolecules, leading to the formation of stable tetravalent boronate complexes .
Biochemical Pathways
The biochemical pathways affected by boronic acids would depend on their specific targets. For example, if a boronic acid inhibits an enzyme, it could disrupt the biochemical pathway in which that enzyme is involved .
Pharmacokinetics
The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some boronic acids have been found to have good bioavailability and stability, while others may require modification to improve these properties .
Result of Action
The molecular and cellular effects of boronic acids can include the inhibition of enzyme activity, disruption of biochemical pathways, and potential cytotoxic effects. The specific effects would depend on the structure of the boronic acid and its targets .
Action Environment
The action of boronic acids can be influenced by various environmental factors, such as pH and the presence of certain ions. For example, the formation of boronate complexes is pH-dependent, which can affect the activity of boronic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (5-fluoro-1H-indol-4-yl)boronic acid typically involves the borylation of a suitable indole precursor. One common method is the palladium-catalyzed borylation of 5-fluoroindole using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of (5-fluoro-1H-indol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: (5-fluoro-1H-indol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (5-fluoro-1H-indol-4-yl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or styrene derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
- Biaryl derivatives (from Suzuki-Miyaura coupling)
- Phenol derivatives (from oxidation)
- Substituted indole derivatives (from nucleophilic substitution)
Comparación Con Compuestos Similares
- (5-bromo-1H-indol-4-yl)boronic acid
- (5-chloro-1H-indol-4-yl)boronic acid
- (5-methyl-1H-indol-4-yl)boronic acid
Comparison: Compared to its analogs, (5-fluoro-1H-indol-4-yl)boronic acid offers unique reactivity due to the presence of the fluorine atom, which can influence the electronic properties of the indole ring and enhance its interactions with biological targets . The fluorine atom also increases the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Propiedades
IUPAC Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHECXPHNAJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


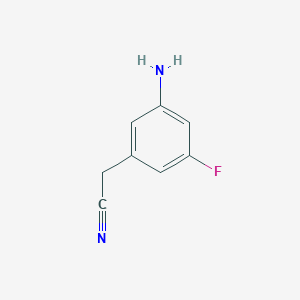
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

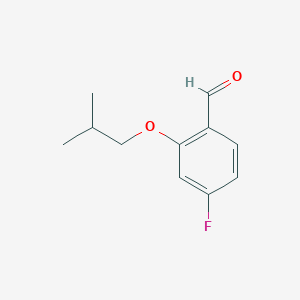
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)
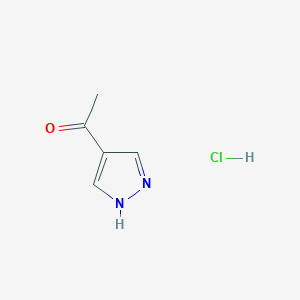
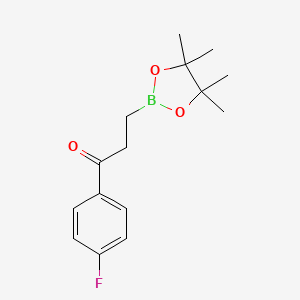
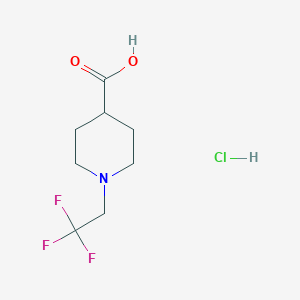
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
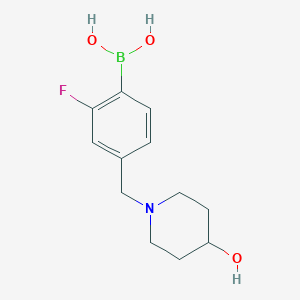
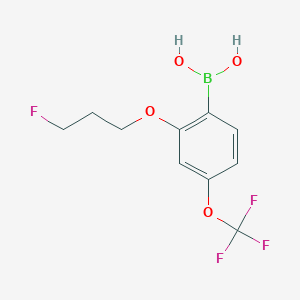
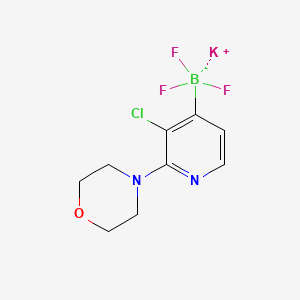
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)
